molecular formula C10H16S4 B3065177 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane CAS No. 311-37-5

1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane

Cat. No.: B3065177
CAS No.: 311-37-5
M. Wt: 264.5 g/mol
InChI Key: MBMSLTQBQYVSOA-UHFFFAOYSA-N
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Description

1,4,9,12-Tetrathiadispiro[4242]tetradecane is a unique organic compound characterized by its distinctive spiro structure, which includes four sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane typically involves the reaction of cyclohexanedione derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the incorporation of sulfur atoms into the spiro structure .

Industrial Production Methods: While specific industrial production methods for 1,4,9,12-Tetrathiadispiro[424This may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane exerts its effects is primarily through its sulfur atoms, which can interact with various molecular targets. These interactions can modulate biochemical pathways, particularly those involving redox reactions and sulfur metabolism. The compound’s spiro structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: 1,4,9,12-Tetrathiadispiro[424The presence of sulfur atoms allows for specific interactions in redox chemistry and sulfur metabolism, distinguishing it from its oxygen and selenium analogs .

Properties

IUPAC Name

1,4,9,12-tetrathiadispiro[4.2.48.25]tetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMSLTQBQYVSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13SCCS3)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473624
Record name 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-37-5
Record name 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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